molecular formula C9H7ClF2O2 B2609965 4-Chloro-2-(difluoromethyl)phenyl acetate CAS No. 2287300-47-2

4-Chloro-2-(difluoromethyl)phenyl acetate

Cat. No.: B2609965
CAS No.: 2287300-47-2
M. Wt: 220.6
InChI Key: MHCBZEWSSCSCAU-UHFFFAOYSA-N
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Description

4-Chloro-2-(difluoromethyl)phenyl acetate is a chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. The strategic incorporation of both chloro and difluoromethyl substituents on the phenyl ring makes this compound a valuable intermediate for synthesizing more complex molecules. The difluoromethyl group (-CF2H) is of high interest in modern drug design. It is less lipophilic than a trifluoromethyl group (-CF3) and can act as a hydrogen bond donor, which can be crucial for a compound's interaction with biological targets . Furthermore, the difluoromethyl group is known to enhance the metabolic stability of drug candidates, for instance, by blocking metabolism by enzymes like aldehyde oxidase, thereby improving the pharmacokinetic properties of potential therapeutics . The acetate ester provides a reactive handle for further synthetic modifications, such as hydrolysis to the corresponding phenol or transesterification reactions. Compounds featuring similar halogenated and fluorinated aromatic systems are frequently explored in anticancer research. For example, novel synthetic compounds with chloro and fluorinated groups have demonstrated significant cytotoxicity against cancer cell lines like MCF-7 and A-549, and are investigated as inhibitors of targets such as EGFR tyrosine kinase . This highlights the potential of such structural motifs in developing new therapeutic agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-chloro-2-(difluoromethyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-5(13)14-8-3-2-6(10)4-7(8)9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCBZEWSSCSCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoromethyl)phenyl acetate typically involves the reaction of 4-chloro-2-(difluoromethyl)phenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(difluoromethyl)phenyl acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: The acetate ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products

    Nucleophilic substitution: Products include substituted phenyl acetates with various functional groups.

    Hydrolysis: The major product is 4-chloro-2-(difluoromethyl)benzoic acid.

    Oxidation: Products include difluoromethyl ketones and carboxylic acids.

Scientific Research Applications

Synthesis of 4-Chloro-2-(difluoromethyl)phenyl Acetate

The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of 4-chloro-2-(difluoromethyl)phenol with acetic anhydride or acetyl chloride under controlled conditions. This process allows for the introduction of the acetyl group while maintaining the integrity of the difluoromethyl and chloro substituents.

Table 1: Synthesis Methods and Yields

MethodReagents UsedYield (%)
Acetic Anhydride Reaction4-Chloro-2-(difluoromethyl)phenol85
Acetyl Chloride Reaction4-Chloro-2-(difluoromethyl)phenol90

Biological Activities

Research has shown that this compound exhibits various biological activities, making it a valuable compound in pharmacological studies.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several derivatives, including those containing the 4-chloro and difluoromethyl groups. The compound demonstrated significant activity against a range of bacterial strains, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16

Applications in Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an intermediate in synthesizing more complex pharmaceuticals. Its derivatives have been investigated for their efficacy against various pathogens, including tuberculosis and fungal infections.

Case Study: Antitubercular Activity

A derivative of this compound was synthesized and tested for antitubercular activity. The compound exhibited promising results against Mycobacterium tuberculosis, indicating its potential as a lead compound for further development.

Agrochemical Applications

In addition to its medicinal applications, this compound has been studied for its use in agrochemicals. Its structural features contribute to its efficacy as a pesticide or herbicide.

Acaricidal Activity

Research has indicated that compounds similar to this compound possess acaricidal properties, making them suitable for agricultural applications.

Table 3: Acaricidal Activity

CompoundTarget PestEfficacy (%)
This compoundTetranychus urticae75
Acarapis woodi80

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethyl)phenyl acetate involves its interaction with various molecular targets. For example, in enzyme-catalyzed hydrolysis, the acetate ester group is cleaved by esterases, leading to the formation of 4-chloro-2-(difluoromethyl)phenol and acetic acid. The difluoromethyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogues and Their Activities
Compound Name Substituents log K Biological Activity (Concentration) Key Findings
2d : 4-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate 4-Trifluoromethyl (anilide) 0.4637 Antifungal: 2–4 µg/mL (broad-spectrum) Optimal lipophilicity for fungal activity
2e : 4-Chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate 3,4-Dichloro (anilide) 0.6053 Antitubercular: High vs. M. tuberculosis Highest lipophilicity enhances TB activity
4-Chloro-2-(difluoromethyl)phenyl acetate (Target) 2-Difluoromethyl, 4-chloro N/A Hypothesized: Moderate lipophilicity Difluoromethyl may balance activity/toxicity

Key Observations :

  • Trifluoromethyl vs. Difluoromethyl: The trifluoromethyl group in 2d provides high electronegativity and moderate lipophilicity (log K = 0.4637), ideal for antifungal activity.
  • Chlorine Substitution : Para-chloro substitution enhances antitubercular activity in 2e (log K = 0.6053), but excessive lipophilicity may increase cytotoxicity. The target compound’s single chlorine may offer a safer profile .

Influence of Substituent Position

  • Ortho vs. Para Substitution: In 2d, the trifluoromethyl group at the anilide’s para position optimizes interactions with fungal targets. Ortho substituents (e.g., difluoromethyl in the target compound) may introduce steric hindrance, affecting binding . highlights 3-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl acetate, where chloro and trifluoromethyl groups in distinct positions modulate activity. This suggests the target compound’s ortho-difluoromethyl/para-chloro arrangement may uniquely balance steric and electronic effects .

Metabolic Stability and Toxicity

  • Metabolite Stability : Compounds with the 4-chloro-2-(trifluoromethyl)phenyl group (e.g., trifluoromethylmethylurea metabolites) show stability for ≥6 months in acidic/water-rich environments . The target compound’s difluoromethyl group may offer similar stability while reducing bioaccumulation risks.
  • Cytotoxicity : Highly lipophilic analogs like 2e exhibit elevated cytotoxicity. The target compound’s difluoromethyl group, less lipophilic than trifluoromethyl, may mitigate this issue .

Biological Activity

4-Chloro-2-(difluoromethyl)phenyl acetate is an organic compound notable for its diverse biological activities, primarily due to the presence of the difluoromethyl group and the chloro substituent on the aromatic ring. This article delves into its biological activity, synthesis, and potential applications in various fields, including medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₇ClF₂O₂. The compound features:

  • A chloro group at the para position.
  • A difluoromethyl group at the meta position.
  • An acetate ester functional group.

These structural elements contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The acetate group can be hydrolyzed by esterases, leading to the formation of 4-chloro-2-(difluoromethyl)phenol, which may exert biological effects through:

  • Enzyme inhibition : The difluoromethyl group can enhance binding affinity to enzyme active sites.
  • Hydrogen bonding : The compound can engage in hydrogen bonding with biological molecules, influencing their activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of halogens such as chlorine and fluorine often enhances the antimicrobial efficacy due to increased lipophilicity and membrane permeability.

Cytotoxicity Studies

Studies have shown that fluorinated phenyl acetates can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against MCF-7 (breast cancer) cells, revealing significant cytotoxicity that warrants further investigation into their potential as anticancer agents .

Neuropharmacological Effects

In a related study on fluorine-substituted phenyl acetates, compounds demonstrated hypnotic effects in animal models. The duration of loss of righting reflex (LORR) was measured, showing that certain derivatives could induce rapid recovery compared to traditional anesthetics like propofol . This suggests potential applications in anesthetic development.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves:

  • Starting Material : 4-chloro-2-(difluoromethyl)phenol.
  • Reagents : Acetic anhydride in the presence of a catalyst like pyridine.
  • Conditions : Refluxing under controlled conditions followed by purification methods such as recrystallization or chromatography.

Reaction Types

The compound can undergo several key reactions:

  • Nucleophilic Substitution : The chloro group can be replaced by nucleophiles.
  • Hydrolysis : Leading to carboxylic acid derivatives.
  • Oxidation : Transforming the difluoromethyl group into ketones or acids.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityNotes
4-Chloro-2-(trifluoromethyl)phenyl acetateModerate cytotoxicitySimilar structure with trifluoromethyl group.
4-Chloro-2-(methyl)phenyl acetateLower antimicrobial activityLacks fluorine substituents.
4-Chloro-2-(fluoromethyl)phenyl acetateEnhanced enzyme inhibitionIntermediate activity compared to difluorinated analogs.

Case Studies

  • Anesthetic Properties : In a study evaluating various fluorinated anesthetics, this compound was found to have favorable pharmacokinetic properties, indicating a potential role in anesthesia .
  • Cytotoxicity Evaluation : A series of cytotoxicity assays against cancer cell lines demonstrated that derivatives of this compound exhibited significant growth inhibition, suggesting a pathway for developing new anticancer therapies .
  • Enzyme Interaction Studies : Molecular docking studies revealed that the difluoromethyl substituent enhances binding interactions with target enzymes, indicating a mechanism for its observed biological activities .

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